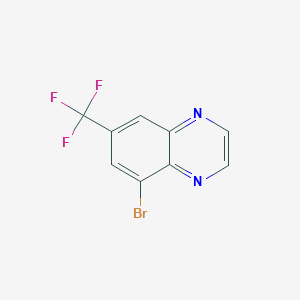

5-Bromo-7-(trifluoromethyl)quinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3N2/c10-6-3-5(9(11,12)13)4-7-8(6)15-2-1-14-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNGPPUUBRENPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Bromo 7 Trifluoromethyl Quinoxaline

Reactions Involving the Bromine Moiety as a Leaving Group

The carbon-bromine bond at the 5-position is the primary site for reactions aimed at molecular diversification. Its susceptibility to cleavage allows for the introduction of a wide array of new functional groups.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for halogenated, electron-deficient heterocyclic systems. The quinoxaline (B1680401) nucleus is inherently electron-poor, and this characteristic is significantly amplified by the strong electron-withdrawing nature of the trifluoromethyl group at the 7-position. This electronic-withdrawing effect delocalizes the negative charge of the Meisenheimer intermediate, which is a critical step in the SNAr mechanism, thereby activating the C-Br bond toward nucleophilic attack.

While specific examples for 5-Bromo-7-(trifluoromethyl)quinoxaline are not extensively documented in the provided context, the principles of SNAr on analogous systems are well-established. nih.govrsc.org For instance, studies on other electron-deficient N-heterocycles like 5-bromo-1,2,3-triazines demonstrate their reactivity with nucleophiles such as phenols. nih.gov It is therefore anticipated that this compound will react with various nucleophiles (e.g., amines, alkoxides, thiolates) under suitable conditions, leading to the displacement of the bromide and the formation of new C-N, C-O, or C-S bonds at the 5-position.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and the bromine substituent makes this compound an excellent substrate for these transformations. ias.ac.innih.gov

The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron compound, is particularly effective. Research on structurally similar compounds, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has established efficient protocols that are directly applicable. nih.govrsc.org These reactions typically employ a palladium catalyst, often in conjunction with specialized phosphine (B1218219) ligands like XPhos, to achieve high yields and avoid side reactions like debromination. nih.govnih.gov The reaction is compatible with a wide range of aryl and heteroaryl boronic acids. rsc.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles

| Catalyst / Ligand | Base | Solvent System | Temperature | Yield Range | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 80 °C | 50-97% | uzh.chresearchgate.net |

| XPhosPdG2 / XPhos | K₂CO₃ | EtOH / Water | 135 °C (Microwave) | Good to Excellent | nih.gov |

The Stille coupling , which involves the reaction of an organohalide with an organotin compound, represents another viable pathway for the functionalization of this compound. Although specific examples with this exact substrate are not detailed, the general utility of Stille reactions for creating C-C bonds with complex heterocyclic scaffolds is well-documented.

In certain synthetic strategies, it may be desirable to remove the bromine substituent and replace it with a hydrogen atom, a process known as hydrodehalogenation. This reductive transformation can be accomplished using various methods. Catalytic hydrogenation, employing a palladium catalyst on a carbon support (Pd/C) with a hydrogen source, is a common and effective technique. Other reducing systems, such as transfer hydrogenation using reagents like formic acid or its salts, can also be utilized to achieve the selective removal of the bromine atom, yielding 7-(trifluoromethyl)quinoxaline.

Reactions Influenced by the Trifluoromethyl Group

The -CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its influence stems primarily from the strong inductive effect (-I effect) of the three highly electronegative fluorine atoms. nih.govtcichemicals.com This potent electron-withdrawing capability has several significant consequences for the reactivity of the quinoxaline ring.

Activation towards Nucleophilic Attack: As mentioned in section 3.1.1, the -CF₃ group deactivates the aromatic ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution by stabilizing the anionic intermediates. rsc.org

Lowering of MO Energy Levels: The introduction of a -CF₃ group significantly lowers the energy of the frontier molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgrsc.org A lower LUMO energy makes the molecule a better electron acceptor, enhancing its reactivity with nucleophiles. rsc.org

Table 2: Summary of Electronic Effects of the Trifluoromethyl Group

| Effect | Consequence on Reactivity | Mechanism | Reference |

|---|---|---|---|

| Strong Inductive Withdrawal (-I) | Activates ring for SNAr | Stabilization of Meisenheimer complex | nih.govtcichemicals.com |

| LUMO Energy Reduction | Enhances reactivity with nucleophiles | Makes the molecule a better electron acceptor | rsc.orgrsc.org |

A defining characteristic of the trifluoromethyl group is its exceptional stability. mdpi.com The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This inherent strength confers remarkable inertness to the -CF₃ group under a wide range of reaction conditions.

The group is highly resistant to chemical, electrochemical, thermal, and photochemical degradation. mdpi.com It is stable to many common acids, bases, oxidants, and reductants, allowing for extensive chemical modifications to be performed on other parts of the this compound molecule without affecting the -CF₃ moiety. tcichemicals.comcdnsciencepub.com This robustness is a key advantage in multistep syntheses, as the group can be carried through numerous reaction sequences without the need for protecting groups. tcichemicals.com

Reactivity of the Quinoxaline Heterocycle in the Presence of Bromo and Trifluoromethyl Substituents

The electronic landscape of this compound is significantly shaped by its substituents. The trifluoromethyl group (CF3), a strong electron-withdrawing group, deactivates the entire heterocyclic system towards electrophilic attack while activating it for nucleophilic substitution. The bromine atom, while also electron-withdrawing through induction, can participate in a variety of cross-coupling reactions, serving as a versatile handle for molecular elaboration.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Detailed experimental studies on the electrophilic aromatic substitution of this compound are not extensively documented in the available literature. However, based on the known electronic effects of the substituents, some predictions can be made. The trifluoromethyl group at position 7 and the pyrazine (B50134) ring itself strongly deactivate the benzene portion of the molecule towards electrophilic attack. Any potential electrophilic substitution would be expected to occur at the less deactivated positions, C-6 or C-8. The directing effects of the bromo and trifluoromethyl groups would further influence the regioselectivity of such reactions, though forcing conditions would likely be required.

Reactions at the Pyrazine Ring Nitrogen Atoms

The nitrogen atoms of the pyrazine ring in quinoxaline derivatives are nucleophilic and can undergo reactions such as N-alkylation and N-oxidation. The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to decrease the basicity and nucleophilicity of the pyrazine nitrogens.

N-Oxidation:

The formation of quinoxaline-1,4-dioxides is a known transformation for this class of compounds, often leading to derivatives with enhanced biological activity. For instance, the synthesis of 7-(piperazin-1-yl)-3-trifluoromethylquinoxaline 1,4-dioxide has been reported, indicating that the quinoxaline ring bearing a trifluoromethyl group can indeed undergo N-oxidation. nih.gov This suggests that this compound could likely be converted to its corresponding N-oxide or di-N-oxide under appropriate oxidizing conditions, such as with peroxy acids. The electron-withdrawing nature of the substituents can influence the ease of oxidation. beilstein-journals.org

Oxidation and Reduction Processes of the Quinoxaline System

The quinoxaline ring system can participate in both oxidation and reduction reactions. The stability of the quinoxaline nucleus is notable; for instance, it is resistant to the oxidizing action of nitric acid and potassium dichromate. However, it can be cleaved by stronger oxidizing agents like alkaline permanganate.

Reduction:

The reduction of the quinoxaline ring is a more commonly employed transformation, leading to 1,2-dihydro-, 1,2,3,4-tetrahydro-, or decahydro-quinoxaline derivatives. These reactions can be achieved through various methods:

Catalytic Hydrogenation: This is a widely used method for the reduction of the pyrazine ring in quinoxalines. ias.ac.in Depending on the catalyst (e.g., Pd, Pt, Rh), solvent, and reaction conditions, different levels of reduction can be achieved. For instance, catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoxalines. nih.gov

Hydride Reducing Agents: Reagents like sodium borohydride (B1222165) (NaBH4) can also be employed for the reduction of quinoxalines to their tetrahydro derivatives. beilstein-journals.org The reactivity of NaBH4 can be modulated by the solvent and additives.

Derivatization and Functional Group Interconversion Strategies Using this compound as a Precursor

The bromine atom at the 5-position of this compound serves as a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a valuable precursor for the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-substituted quinoxaline with an organoboron reagent, typically a boronic acid or ester. This is a highly versatile method for introducing a wide range of aryl and heteroaryl substituents at the 5-position. The reaction is catalyzed by a palladium complex in the presence of a base. The synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been achieved using Suzuki-Miyaura cross-coupling on a bromo-substituted heterocyclic core. mdpi.comnih.govrsc.org

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, providing a direct route to 5-amino-substituted quinoxaline derivatives. It involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. This method has been successfully used for the amination of bromo-substituted quinolines. ias.ac.inresearchgate.net

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the bromo-substituted quinoxaline and a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method provides access to 5-alkynyl-substituted quinoxaline derivatives, which can be further functionalized. Sonogashira coupling has been employed in the synthesis of various substituted quinoxalines. rsc.org

Below is an interactive table summarizing the potential derivatization reactions of this compound.

| Reaction Type | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/Ethanol/Water) | 5-Aryl-7-(trifluoromethyl)quinoxaline |

| Buchwald-Hartwig Amination | Amine (R-NH2), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (e.g., Toluene) | 5-(Alkyl/Aryl)amino-7-(trifluoromethyl)quinoxaline |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH), Pd catalyst (e.g., Pd(PPh3)2Cl2), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N), Solvent (e.g., THF) | 5-Alkynyl-7-(trifluoromethyl)quinoxaline |

These derivatization strategies highlight the utility of this compound as a versatile building block for the synthesis of a diverse range of functionalized quinoxaline derivatives with potential applications in various fields of chemical research.

Spectroscopic and Advanced Analytical Characterization of 5 Bromo 7 Trifluoromethyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Bromo-7-(trifluoromethyl)quinoxaline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for a complete structural assignment.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. In the ¹H NMR spectrum of this compound, three distinct signals are expected for the aromatic protons on the quinoxaline (B1680401) ring system (H-2, H-3, H-6, and H-8).

The protons at the 2- and 3-positions (H-2 and H-3) of the pyrazine (B50134) ring will likely appear as distinct signals, potentially as doublets, coupling with each other. The protons on the benzene (B151609) ring, H-6 and H-8, would also present as unique signals. The electron-withdrawing nature of the bromine and trifluoromethyl groups would significantly influence the chemical shifts of the nearby protons, causing them to appear at lower fields (higher ppm values). The coupling constants (J-values) between adjacent protons would be critical in assigning their relative positions.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | Data not available | d | Data not available |

| H-3 | Data not available | d | Data not available |

| H-6 | Data not available | s | Data not available |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule.

The spectrum would show signals for the two carbons of the pyrazine ring and the six carbons of the substituted benzene ring. The carbon of the trifluoromethyl group will also be present, typically showing a characteristic quartet due to coupling with the three fluorine atoms. The carbons directly bonded to the bromine (C-5) and the trifluoromethyl group (C-7) would have their chemical shifts significantly affected by these substituents. Broadband proton decoupling is typically used to simplify the spectrum to nine single lines.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Data not available |

| C-3 | Data not available |

| C-4a | Data not available |

| C-5 | Data not available |

| C-6 | Data not available |

| C-7 | Data not available |

| C-8 | Data not available |

| C-8a | Data not available |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single, sharp singlet. This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent and there are no neighboring fluorine or proton atoms with which to couple, assuming no long-range coupling is resolved. The chemical shift of this singlet provides confirmation of the electronic environment of the trifluoromethyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak between the H-2 and H-3 signals would confirm their connectivity within the pyrazine ring. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals for H-2, H-3, H-6, and H-8 to their corresponding carbon atoms (C-2, C-3, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu It is invaluable for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. For instance, correlations from H-6 to C-5, C-7, and C-8a would help confirm the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. While less critical for a rigid aromatic system like this, it could confirm the spatial relationships between protons on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govkurouskilab.com The resulting spectra provide a "fingerprint" based on the functional groups present.

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the quinoxaline ring system would appear in the 1650-1400 cm⁻¹ region. scialert.net

C-F stretching: The trifluoromethyl group would produce very strong, characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.

C-Br stretching: This vibration would be found in the lower frequency region of the IR spectrum, often below 700 cm⁻¹.

While IR spectroscopy is more sensitive to polar bonds (like C-F), Raman spectroscopy is more sensitive to non-polar, symmetric bonds, providing complementary information. nih.gov

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H stretch | IR, Raman | Data not available |

| C=N / C=C stretch | IR, Raman | Data not available |

| C-F stretch (CF₃) | IR | Data not available |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₉H₄BrF₃N₂), the high-resolution mass spectrum would show a distinct molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization would likely cause the molecule to fragment in predictable ways. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. libretexts.orgnih.gov For this compound, potential fragment ions could result from the loss of the trifluoromethyl group (•CF₃) or the bromine atom (•Br).

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | Data not available | Molecular ion; shows characteristic Br isotope pattern. |

| [M-Br]⁺ | Data not available | Fragment from loss of a bromine atom. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is a fundamental technique for the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to within 0.001 atomic mass units), HRMS allows for the calculation of an exact mass. This experimentally determined value is then compared to the theoretical exact mass, which is calculated based on the masses of the most abundant isotopes of the constituent atoms.

For this compound, with the chemical formula C₉H₄BrF₃N₂, the theoretical exact mass of its molecular ion ([M]⁺) can be precisely calculated. A close agreement between the measured and theoretical values provides powerful confirmation of the compound's elemental composition, effectively distinguishing it from other potential molecules with the same nominal mass.

The table below details the calculated theoretical exact mass for the molecular ion of this compound, utilizing the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁴N.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₄BrF₃N₂ |

| Isotope Composition | ¹²C₉ ¹H₄ ⁷⁹Br₁ ¹⁹F₃ ¹⁴N₂ |

| Calculated Exact Mass [M]⁺ | 291.9564 u |

This table presents theoretical data derived from the molecular formula. Experimental measurement is required for verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The quinoxaline scaffold, as a conjugated aromatic heterocycle, functions as a chromophore and is expected to exhibit distinct absorption bands in the UV-Vis spectrum.

The spectrum of this compound would likely be characterized by high-intensity π → π* transitions originating from the conjugated system of the quinoxaline core. Additionally, lower-intensity n → π* transitions, involving the non-bonding electrons of the two nitrogen atoms, may be observable, typically appearing at longer wavelengths.

The electronic environment of the chromophore is modulated by its substituents, which in turn influences the absorption maxima (λmax).

Bromo (-Br) group: This substituent can exhibit both a +M (mesomeric) effect, donating electron density from its lone pairs, and a -I (inductive) electron-withdrawing effect. The interplay of these effects typically leads to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands.

Trifluoromethyl (-CF₃) group: This group is strongly electron-withdrawing due to its powerful -I inductive effect. This alters the energy levels of the molecular orbitals and can significantly influence the position and intensity of the absorption bands.

While specific experimental data is not publicly available, the following table outlines the anticipated electronic transitions for this compound.

| Type of Transition | Orbitals Involved | Expected Wavelength Region |

|---|---|---|

| π → π | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital. | 250-350 nm |

| n → π | Promotion of an electron from a non-bonding orbital (on N atoms) to a π anti-bonding orbital. | > 350 nm |

This table illustrates the expected types of electronic transitions based on the general structure of the quinoxaline chromophore.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. nih.gov By analyzing the diffraction pattern produced when X-rays are passed through a single crystal, a detailed electron density map can be constructed, revealing the exact position of each atom in the molecule and in the crystal lattice.

A successful crystallographic study of this compound would provide an unparalleled level of structural detail, including:

Unambiguous Structural Confirmation: Absolute verification of atomic connectivity.

Precise Molecular Geometry: Accurate measurements of all bond lengths and angles.

Solid-State Conformation: The preferred three-dimensional shape of the molecule in the crystal.

Intermolecular Interactions: Insight into the forces governing crystal packing, such as π-π stacking or halogen bonding, which are crucial for understanding the material's physical properties.

Although a crystal structure for this compound has not been reported in the public domain, the table below exemplifies the principal parameters that are determined from a standard crystallographic analysis.

| Crystallographic Parameter | Description |

|---|---|

| Crystal System | The classification of the crystal's symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c in Å) and the angles between them (α, β, γ in °). |

| Volume (V) | The total volume of the unit cell (in ų). |

| Z | The number of molecules contained within a single unit cell. |

| Calculated Density (Dcalc) | The theoretical density of the crystal (in g/cm³). |

| R-factor | An indicator of the quality of the refinement, showing the agreement between the structural model and the experimental data. |

This table is illustrative of the data generated during an X-ray crystallographic experiment. It does not represent experimental data for the title compound.

Computational and Theoretical Investigations of 5 Bromo 7 Trifluoromethyl Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately compute molecular properties, making it a cornerstone of modern computational chemistry. For quinoxaline (B1680401) derivatives, DFT calculations are routinely employed to understand their fundamental characteristics.

The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For 5-Bromo-7-(trifluoromethyl)quinoxaline, this would involve calculating bond lengths, bond angles, and dihedral angles. Based on studies of similar substituted quinoxalines, the resulting structure would be largely planar due to the aromatic nature of the quinoxaline core.

Following optimization, the electronic structure is analyzed, focusing on the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (Egap = ELUMO - EHOMO) are critical indicators of a molecule's chemical reactivity and kinetic stability.

HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be distributed across the electron-rich quinoxaline ring system.

LUMO: Represents the ability to accept an electron. The presence of the electron-withdrawing trifluoromethyl group is expected to lower the LUMO energy, making the molecule a better electron acceptor.

HOMO-LUMO Gap (Egap): A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Expected Value Range (eV) | Significance |

| EHOMO | -6.5 to -7.5 | Indicates electron-donating ability; more negative values suggest lower ability. |

| ELUMO | -2.5 to -3.5 | Indicates electron-accepting ability; more negative values suggest higher ability. |

| Energy Gap (ΔE) | 3.5 to 4.5 | Correlates with chemical reactivity and stability; smaller gap implies higher reactivity. |

Table 1: Predicted Frontier Molecular Orbital energies for this compound based on DFT studies of analogous compounds.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the electron-withdrawing nature of the bromine and trifluoromethyl groups would cause downfield shifts for nearby protons and carbon atoms.

Vibrational Frequencies (IR/Raman): The vibrational modes of the molecule can be calculated and correlated with experimental Infrared (IR) and Raman spectra. Key predicted vibrations would include C-H stretching in the aromatic ring, C=N and C=C ring stretching modes, and characteristic vibrations for the C-Br and C-F bonds. Studies on similar molecules show excellent agreement between calculated and experimental vibrational data. scispace.com

While no specific reaction mechanism studies for this compound are available, DFT is a standard tool for such investigations. Researchers can model reaction pathways, for instance, in nucleophilic aromatic substitution reactions, to identify transition states and calculate activation energies. This analysis helps predict the most likely reaction products and optimize reaction conditions.

Molecular Modeling and Simulations for Conformational Analysis and Intermolecular Interactions

Beyond the properties of a single molecule, molecular modeling can simulate the behavior of a larger system. For a relatively rigid molecule like this compound, conformational analysis is straightforward. However, simulations are crucial for understanding how the molecule interacts with others, such as in a crystal lattice or with a biological target like a protein. These models can predict intermolecular forces like π-π stacking, hydrogen bonding (if applicable), and halogen bonding, which govern the material's bulk properties and its potential biological activity.

Structure-Reactivity and Structure-Property Relationship Studies from a Theoretical Perspective

Theoretical studies are instrumental in establishing relationships between a molecule's structure and its properties or reactivity. By systematically modifying the structure in silico (e.g., changing substituents) and calculating the resulting properties, researchers can develop predictive models.

The two substituents, bromine and trifluoromethyl, significantly influence the electronic landscape of the quinoxaline core.

Bromine (Br): Acts as an electron-withdrawing group via induction but can be a weak electron-donating group through resonance. Its primary effect is inductive withdrawal, which lowers the electron density of the aromatic ring.

Trifluoromethyl (-CF3): This is a very strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence significantly lowers both the HOMO and LUMO energy levels, making the molecule more resistant to oxidation but more susceptible to reduction.

Computational Insights into Chemical Transformations

Computational and theoretical chemistry have become indispensable tools for elucidating the mechanisms of complex organic reactions. In the context of this compound, while specific computational studies on this exact molecule are not extensively documented in publicly available literature, a wealth of theoretical investigations on related halogenated and trifluoromethylated quinoxalines, as well as other aza-aromatic systems, provides significant insights into its probable chemical transformations. Density Functional Theory (DFT) is a primary method employed in these studies to explore reaction pathways, transition states, and the electronic factors governing reactivity.

The chemical reactivity of this compound is largely dictated by its two key functional groups: the bromo substituent at the C5 position and the potent electron-withdrawing trifluoromethyl group at the C7 position, all attached to an electron-deficient quinoxaline core. Computational studies on analogous systems focus on two principal types of transformations: palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution (SNAr) reactions, activated by the trifluoromethyl group and the ring nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

The bromo group at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental for carbon-carbon bond formation. Computational studies on similar bromo-aza-aromatic compounds have provided a deep understanding of the reaction mechanism, which generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

DFT calculations are instrumental in mapping the potential energy surface of this catalytic cycle. For a typical Suzuki-Miyaura coupling of a bromo-heterocycle, computational models can predict the activation energies for each elementary step. These studies often reveal that the oxidative addition of the palladium(0) catalyst to the C-Br bond is the rate-determining step. The presence of electron-withdrawing groups, such as the trifluoromethyl group in the target molecule, can influence the electron density at the C-Br bond, potentially affecting the energy barrier of this initial step.

Theoretical investigations on the regioselectivity of cross-coupling reactions on di-halogenated substrates have shown that the electronic nature of the carbon-halogen bond is a key determinant. nih.gov For this compound, the bromine at C5 is the only halogen, simplifying the question of regioselectivity. However, computational analysis of the charge distribution and bond dissociation energies can provide quantitative insights into the reactivity of the C-Br bond.

A common side reaction in palladium-catalyzed cross-couplings is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. DFT calculations have been employed to investigate the mechanism of this undesired transformation, suggesting pathways involving water or other proton sources in the reaction mixture. iucc.ac.il

Interactive Data Table: Calculated Parameters for a Model Suzuki-Miyaura Reaction

Below is a representative table of DFT-calculated parameters for the key steps of a model Suzuki-Miyaura cross-coupling reaction involving a bromo-aromatic compound, illustrating the type of data generated in such computational studies.

| Reaction Step | Intermediate/Transition State | Relative Free Energy (kcal/mol) | Key Bond Distances (Å) |

| Oxidative Addition | Pd(0) + Ar-Br | 0.0 | - |

| TS_OA | +15.2 | Pd-Br: 2.85, Pd-C: 2.60 | |

| Pd(II) Complex | -5.4 | Pd-Br: 2.45, Pd-C: 2.05 | |

| Transmetalation | Pd(II) Complex + Ar'-B(OH)2 | -5.4 | - |

| TS_Transmetalation | +12.8 | Pd-O: 2.10, B-O: 1.55 | |

| Di-aryl Pd(II) Complex | -18.7 | Pd-C(Ar): 2.04, Pd-C(Ar'): 2.06 | |

| Reductive Elimination | Di-aryl Pd(II) Complex | -18.7 | - |

| TS_RE | -2.5 | C(Ar)-C(Ar'): 2.50 | |

| Product + Pd(0) | -45.1 | - |

Note: The data in this table is illustrative and based on typical values found in computational studies of Suzuki-Miyaura reactions for generic bromo-aromatic substrates. researchgate.netmdpi.com

Nucleophilic Aromatic Substitution (SNAr)

The quinoxaline ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is significantly amplified by the strong electron-withdrawing nature of the trifluoromethyl group at the C7 position. Consequently, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr). Computational studies on similar electron-deficient aromatic systems have been crucial in elucidating the mechanistic details of SNAr reactions. nih.govrsc.org

In the case of this compound, nucleophilic attack could potentially occur at positions C6 or C8, which are activated by the trifluoromethyl group and the ring nitrogens. While the bromo group at C5 could also be a leaving group, its displacement would be less favorable than substitution at other activated positions, depending on the nucleophile and reaction conditions. A DFT study on a related trifluoroacetyl-quinoline system explored the selectivity of nucleophilic aromatic substitution with thiols, providing a precedent for computational investigation in this area. researchgate.net

Theoretical models can also predict the relative reactivity of different nucleophiles by calculating the energy barriers for their attack on the quinoxaline ring. Such studies often include an analysis of the frontier molecular orbitals (HOMO and LUMO) of the quinoxaline derivative to identify the most electrophilic sites susceptible to nucleophilic attack.

Advanced Research Avenues of the 5 Bromo 7 Trifluoromethyl Quinoxaline Scaffold in Chemical Sciences

Exploration in Material Science Applications

The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) scaffold makes it an excellent candidate for materials requiring efficient electron transport. This property is further amplified by the presence of the strongly electron-withdrawing trifluoromethyl group. Consequently, 5-bromo-7-(trifluoromethyl)quinoxaline and its derivatives are being actively investigated for a range of optoelectronic applications.

Design of Electroluminescent Materials and Organic Semiconductors

Quinoxaline derivatives are increasingly utilized as key components in organic light-emitting diodes (OLEDs) and other organic semiconductor devices. beilstein-journals.org Their inherent electron-deficient character makes them suitable for use as electron-transporting materials (ETMs) or as host materials for phosphorescent emitters. The incorporation of a trifluoromethyl group, as seen in the this compound scaffold, further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which can facilitate electron injection and transport.

Derivatives based on acceptors like 6-(trifluoromethyl)quinoxaline (B1305570) have been used to create emitters exhibiting thermally activated delayed fluorescence (TADF). beilstein-journals.org These materials have shown potential for high-efficiency white OLEDs, demonstrating the practical application of trifluoromethylated quinoxaline scaffolds in advanced display and lighting technologies. beilstein-journals.org The structural diversity of quinoxalines allows for precise tuning of their electronic and physical properties to optimize device performance. beilstein-journals.org

| Property | Influence of Quinoxaline Scaffold | Role of Trifluoromethyl Group |

| Electron Transport | The electron-deficient pyrazine ring facilitates efficient electron mobility. | Enhances electron-accepting ability, lowering LUMO for better electron injection. |

| Luminescence | Can be engineered into TADF emitters or host materials. | Modulates emission color and efficiency. |

| Device Stability | The rigid aromatic structure contributes to thermal and morphological stability. | Increases chemical and metabolic stability. |

Development as Organic Sensitizers for Solar Cell Applications

In the field of renewable energy, quinoxaline-based compounds are proving to be promising candidates for use as organic sensitizers in dye-sensitized solar cells (DSSCs). nih.govresearchgate.net These sensitizers typically follow a donor-π-acceptor (D-π-A) architecture, where the quinoxaline moiety serves as a potent electron-accepting unit. case.eduresearchgate.net Its function is to facilitate the transfer of an electron from the photo-excited donor part of the molecule to the semiconductor's (e.g., TiO2) conduction band.

The strong electron-withdrawing nature of the quinoxaline unit is crucial for this process, and it has been shown to be a promising component in achieving high power conversion efficiencies. nih.govcase.edu For instance, novel organic sensitizers incorporating a quinoxaline electron-accepting unit have yielded power conversion efficiencies of up to 5.56%. nih.govresearchgate.net The strategic placement of the quinoxaline unit within the molecular structure, whether in a vertical or horizontal conjugation, significantly impacts the final photovoltaic properties. case.eduresearchgate.net The this compound scaffold offers an excellent starting point for creating even more efficient sensitizers, where the trifluoromethyl group enhances the electron-accepting character and the bromo group allows for further structural elaboration.

Use as Electron-Transporting Materials

The application of quinoxaline derivatives as electron-transporting materials (ETMs) is a significant area of research. qmul.ac.uk Their inherent electron-deficient nature, which is a result of the two nitrogen atoms in the pyrazine ring, makes them effective n-type semiconductors. beilstein-journals.org This property is critical for balancing charge transport in various organic electronic devices, including organic solar cells (OSCs) and OLEDs, leading to improved efficiency and stability. beilstein-journals.org

The introduction of a trifluoromethyl group onto the quinoxaline ring further enhances its electron-accepting capabilities, making it an even more effective ETM. beilstein-journals.org Research has demonstrated that quinoxaline derivatives can function as non-fullerene acceptors in OSCs and as auxiliary acceptors in DSSCs, highlighting their versatility. qmul.ac.uk The ability to fine-tune the molecular structure of quinoxalines allows for the optimization of their properties for specific device architectures. beilstein-journals.org

Leveraging the Bromo and Trifluoromethyl Moieties for Scaffold Diversification in Organic Synthesis

The this compound scaffold is a valuable intermediate in organic synthesis due to the distinct reactivity of its two key functional groups. The bromo group serves as a versatile handle for a wide array of cross-coupling reactions, while the trifluoromethyl group imparts unique electronic properties and is generally stable under many reaction conditions.

The bromine atom at the 5-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. This synthetic flexibility is crucial for building complex molecules and for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery and materials science.

The trifluoromethyl group at the 7-position is a strong electron-withdrawing group, which influences the reactivity of the quinoxaline core. It also enhances the metabolic stability and lipophilicity of the molecule, which are desirable properties in medicinal chemistry. nih.gov The chemical robustness of the C-CF3 bond allows for extensive chemical modifications at other positions of the scaffold without disturbing this important moiety. mdpi.com This orthogonality in reactivity between the bromo and trifluoromethyl groups makes this compound a privileged scaffold for synthetic diversification.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group |

| Sonogashira Coupling | Terminal alkyne / Pd, Cu catalysts | Alkynyl group |

| Buchwald-Hartwig | Amine / Pd catalyst | Amino group |

| Stille Coupling | Organostannane / Pd catalyst | Alkyl/Aryl group |

| Heck Coupling | Alkene / Pd catalyst | Alkenyl group |

Theoretical Considerations for Privileged Heterocyclic Scaffold Design in Chemical Biology Research

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such motifs. mdpi.com The quinoxaline scaffold is of particular interest due to its wide range of reported biological activities, including antimicrobial, antiviral, and anticancer properties. mdpi.com The design of novel therapeutic agents often involves the strategic modification of a privileged scaffold like quinoxaline to optimize its interaction with biological targets and improve its pharmacokinetic profile.

Modulation of Molecular Properties for Biological Recognition (e.g., Lipophilicity, Metabolic Stability) through Trifluoromethylation

The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in modern drug design to enhance a molecule's therapeutic potential. mdpi.com The CF3 group can significantly alter key physicochemical properties that govern a drug's behavior in the body, a concept central to chemical biology research.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. mdpi.com Often, drug molecules are metabolized by cytochrome P450 enzymes through oxidation of C-H bonds. By replacing a hydrogen atom with a trifluoromethyl group at a metabolically vulnerable position, the metabolic stability of the compound can be significantly increased. nih.gov This leads to a longer half-life in the body, potentially allowing for less frequent dosing. The presence of the CF3 group on the quinoxaline ring can thus protect the scaffold from oxidative metabolism, enhancing its viability as a drug candidate. mdpi.com

Influence of Halogen Bonding and Other Non-Covalent Interactions on Molecular Recognition

The molecular architecture of this compound provides a unique platform for engaging in a variety of non-covalent interactions, which are pivotal for its molecular recognition by biological targets and its utility in materials science. The bromine atom at the 5-position and the trifluoromethyl group at the 7-position are key players in establishing these specific intermolecular contacts.

Halogen Bonding:

Halogen bonding is a highly directional, non-covalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom. nih.gov In the context of this compound, the bromine atom serves as a potent halogen bond donor. This interaction has gained significant attention in medicinal chemistry and drug design as it can enhance binding affinity and selectivity for protein targets. nih.gov

The strength of a halogen bond is influenced by the polarizability of the halogen atom, with the order being I > Br > Cl > F. The bromine atom in the quinoxaline scaffold is capable of forming significant halogen bonds with amino acid residues in protein active sites, such as the carboxylate side chain of aspartate or the carbonyl group of the peptide backbone. nih.gov For instance, studies on other brominated compounds have shown the formation of halogen bonds with distances significantly shorter than the sum of the van der Waals radii, indicating a strong interaction. nih.govmdpi.com The C-Br···O angle in such interactions typically approaches 180°, highlighting the high degree of directionality. mdpi.com This directional nature can be crucial for orienting the molecule within a binding pocket to achieve optimal interactions with other parts of the scaffold.

Other Non-Covalent Interactions:

Beyond halogen bonding, the this compound scaffold can participate in a range of other non-covalent interactions that contribute to molecular recognition:

Hydrogen Bonds: While the core quinoxaline structure has limited hydrogen bond donating capability, the two nitrogen atoms in the quinoxaline ring are effective hydrogen bond acceptors. They can interact with hydrogen bond donors from a protein or another molecule.

π-π Stacking: The aromatic quinoxaline ring system can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in proteins.

Hydrophobic Interactions: The trifluoromethyl (CF3) group is highly lipophilic and can participate in strong hydrophobic interactions, burying itself in nonpolar pockets of a protein. The fluorine atoms in the CF3 group can also engage in weaker interactions with other groups.

The combination of these interactions—halogen bonding, hydrogen bonding, π-π stacking, and hydrophobic interactions—creates a complex and specific interaction profile for this compound, making it a valuable scaffold in the design of targeted molecular probes and therapeutic agents. nih.govnih.gov

| Interaction Type | Participating Group on Scaffold | Potential Interaction Partner | Significance in Molecular Recognition |

|---|---|---|---|

| Halogen Bonding | 5-Bromo group | Oxygen, Nitrogen, Sulfur atoms (e.g., in Asp, Glu, Ser, backbone carbonyls) | Provides directionality and enhances binding affinity/selectivity. nih.gov |

| Hydrogen Bonding | Quinoxaline Nitrogens | Hydrogen bond donors (e.g., in Ser, Thr, Asn, Gln) | Contributes to binding specificity. |

| π-π Stacking | Aromatic Quinoxaline Ring | Aromatic amino acid residues (Phe, Tyr, Trp) | Stabilizes the complex through orbital overlap. |

| Hydrophobic Interactions | 7-(Trifluoromethyl) group | Nonpolar amino acid residues (e.g., Leu, Ile, Val) | Drives binding by displacing water molecules. |

Sustainable and Green Chemistry Approaches in the Synthesis and Application of this compound

In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceutical intermediates and functional materials to minimize environmental impact. The development of sustainable methods for the synthesis of quinoxaline derivatives, including this compound, is an active area of research.

Traditional methods for quinoxaline synthesis often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which may require harsh reaction conditions, hazardous solvents, and metal catalysts. Green chemistry approaches aim to overcome these limitations by focusing on aspects such as atom economy, energy efficiency, and the use of benign reagents and solvents. rsc.org

Green Synthetic Strategies:

Several innovative and greener protocols for quinoxaline synthesis have been reported, which could be adapted for the preparation of this compound:

Catalyst-Free Synthesis: A highly efficient, catalyst-free protocol for synthesizing quinoxalines has been developed using methanol (B129727) as a solvent at ambient temperature. researchgate.net This method offers excellent yields in as little as one minute, demonstrating significant advantages in terms of simplicity, energy consumption, and avoidance of catalyst-related waste. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of quinoxaline derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov

Multicomponent Reactions (MCRs): One-pot multicomponent reactions represent a highly sustainable strategy. For instance, a one-pot, six-component reaction has been developed for the synthesis of complex quinoxaline-containing structures. rsc.org This approach boasts high atom and bond economy, operational simplicity, and generates water as the only byproduct, aligning perfectly with green chemistry principles. rsc.org

The application of these green methodologies to the synthesis of this compound would involve starting with the appropriately substituted diamine, 4-bromo-6-(trifluoromethyl)benzene-1,2-diamine. The choice of the dicarbonyl component would then determine the substituents on the other part of the quinoxaline ring.

Sustainable Applications:

The inherent biological activities of the quinoxaline scaffold, including its use in developing agents against Mycobacterium tuberculosis, highlight the importance of its sustainable production. nih.govnih.gov The development of potent therapeutic agents from this scaffold necessitates synthetic routes that are not only efficient but also environmentally responsible to ensure the long-term viability and accessibility of these potential medicines. The electron-withdrawing nature of the trifluoromethyl group often enhances the biological activity of quinoxaline 1,4-di-N-oxide derivatives, making green synthesis of these specific structures particularly relevant. mdpi.com

| Parameter | Traditional Methods | Green/Sustainable Methods |

|---|---|---|

| Catalyst | Often requires acid/metal catalysts | Catalyst-free or use of recyclable catalysts. researchgate.net |

| Solvent | Often uses hazardous organic solvents | Benign solvents like water or methanol; solvent-free conditions. rsc.orgresearchgate.net |

| Energy | Often requires prolonged heating | Ambient temperature reactions; energy-efficient microwave irradiation. researchgate.net |

| Atom Economy | Can be moderate to low | High, especially in multicomponent reactions. rsc.org |

| Reaction Time | Can be several hours | Can be as short as one minute. researchgate.net |

| Waste Generation | Generates catalyst and solvent waste | Minimal waste, often with water as the only byproduct. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-7-(trifluoromethyl)quinoxaline, and how does the bromine/trifluoromethyl group affect reaction conditions?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized quinoxaline scaffold. For example, bromine in glacial acetic acid can be introduced via electrophilic substitution at elevated temperatures (40–60°C), with careful monitoring to avoid over-bromination . The trifluoromethyl group, being electron-withdrawing, may deactivate the quinoxaline ring, necessitating harsher conditions or catalysts (e.g., Lewis acids) for efficient bromination. Purification often requires column chromatography or recrystallization from ethanol, yielding ~80% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Identify substituent positions via characteristic shifts (e.g., Br and CF3 groups cause deshielding in aromatic protons) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 382 for C18H11BrN2O3 derivatives) and fragmentation patterns .

- IR Spectroscopy : Detect functional groups (e.g., C=N stretching at ~1632 cm⁻¹) .

- X-ray crystallography : Resolve spatial arrangements, particularly for verifying regioselectivity in bromination .

Q. What are the primary biological activities reported for quinoxaline derivatives, and how should initial screening be designed?

- Methodological Answer : Quinoxalines exhibit antiproliferative, antiviral, and antimicrobial activities. For preliminary screening:

- Anticancer assays : Use MTT or SRB assays on cell lines (e.g., breast cancer MCF-7) with IC50 calculations .

- Antiviral testing : Evaluate inhibition of viral proteases (e.g., HCV NS3/4A) via enzymatic assays or replicon systems .

- Dose-response curves : Include positive controls (e.g., doxorubicin for cytotoxicity) and assess selectivity indices .

Advanced Research Questions

Q. How do electronic and steric effects of the trifluoromethyl group influence the compound’s interaction with biological targets?

- Methodological Answer : The CF3 group enhances lipophilicity (LogP) and metabolic stability, but its steric bulk may disrupt binding to enzymes. For example, in HCV protease inhibitors, larger substituents at the quinoxaline 3-position reduce potency against drug-resistant variants (e.g., D168A) due to weakened stacking interactions with catalytic residues like His57 . Computational docking (e.g., AutoDock Vina) can model these interactions, guiding substituent optimization .

Q. What strategies mitigate challenges in synthesizing quinoxaline derivatives with multiple electron-withdrawing groups?

- Methodological Answer :

- Sequential functionalization : Introduce Br before CF3 to avoid competing reactions .

- Microwave-assisted synthesis : Accelerate slow steps (e.g., cyclization) while minimizing side products .

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted nucleophilic attacks .

- Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures .

Q. How can computational tools predict the pharmacokinetic and pharmacodynamic properties of this compound derivatives?

- Methodological Answer :

- QSAR models : Correlate substituent properties (e.g., Hammett σ values for Br/CF3) with bioactivity .

- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and toxicity risks .

- Molecular dynamics (MD) simulations : Study binding stability with targets (e.g., viral proteases) over nanoseconds .

Q. What are the electrochemical properties of this compound, and how do they impact material science applications?

- Methodological Answer : The compound’s electron-deficient aromatic system enables applications in:

- Organic electronics : Cyclic voltammetry (CV) reveals redox potentials for charge transport in OLEDs .

- Sensors : pH-sensitive fluorescence quenching can be quantified via UV-Vis and fluorescence spectroscopy .

- Photocatalysts : Evaluate HOMO-LUMO gaps (~3.1 eV) using DFT calculations (e.g., Gaussian 09) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.